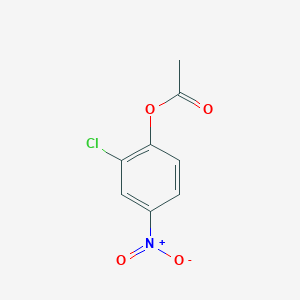

2-Chloro-4-nitrophenyl acetate

Description

Structure

3D Structure

Properties

IUPAC Name |

(2-chloro-4-nitrophenyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO4/c1-5(11)14-8-3-2-6(10(12)13)4-7(8)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKJBRVKBCTZWML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=C(C=C(C=C1)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40559188 | |

| Record name | 2-Chloro-4-nitrophenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40559188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18855-84-0 | |

| Record name | 2-Chloro-4-nitrophenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40559188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry of 2 Chloro 4 Nitrophenyl Acetate

Established Synthetic Routes to 2-Chloro-4-nitrophenyl Acetate (B1210297)

The conventional synthesis of 2-chloro-4-nitrophenyl acetate is primarily achieved through the esterification of its precursor, 2-chloro-4-nitrophenol (B164951). This phenol (B47542) derivative serves as a fundamental building block for various chemical products, including dyes and plastics. thermofisher.comfishersci.ca

The most common and direct method for synthesizing this compound is the esterification of 2-chloro-4-nitrophenol. This reaction typically employs an activated acylating agent, such as acetic anhydride (B1165640) or acetyl chloride, to facilitate the formation of the ester bond. In a representative procedure, 2-chloro-4-nitrophenol is dissolved in an excess of acetic anhydride which acts as both the solvent and the acylating agent. The reaction is catalyzed by the dropwise addition of a strong acid, like sulfuric acid, or a base, such as pyridine (B92270). The use of an activated acylating agent like acetic anhydride is crucial for driving the reaction towards the product, as the direct esterification with acetic acid would be less efficient.

To maximize the yield and purity of this compound, optimization of reaction parameters is essential. Research has established effective conditions that enhance synthesis efficiency. The process involves heating the reaction mixture, typically at temperatures between 60–80°C, with continuous stirring under an inert atmosphere to prevent side reactions. Upon completion, the reaction is quenched using ice water, which precipitates the crude product. Subsequent purification steps involve extraction with an organic solvent like ethyl acetate or dichloromethane, followed by recrystallization from a solvent such as ethanol (B145695), or purification via column chromatography to isolate the final product with high purity.

Table 1: Optimized Conditions for Chemical Synthesis of this compound

| Parameter | Condition | Purpose/Rationale | Source |

| Precursor | 2-Chloro-4-nitrophenol | The hydroxyl-containing starting material for the esterification. | |

| Acylating Agent | Acetic anhydride (2.0–3.0 equivalents) | Provides the acetyl group for ester formation; excess drives the reaction equilibrium. | |

| Catalyst | Sulfuric acid (0.1–0.5 equiv.) or Pyridine (1.0–2.0 equiv.) | Accelerates the rate of the esterification reaction. | |

| Temperature | 60–80°C | Provides the necessary activation energy for the reaction to proceed efficiently. | |

| Atmosphere | Inert (e.g., Nitrogen, Argon) | Prevents oxidation or other unwanted side reactions. | |

| Workup | Quenching with ice water, extraction with ethyl acetate | Isolates the crude product from the reaction mixture. | |

| Purification | Recrystallization from ethanol or column chromatography | Removes impurities to yield the pure this compound. |

Esterification Reactions via Activated Acylating Agents

Enzymatic Synthesis Approaches for this compound Derivatives

Enzymatic methods offer a green alternative for synthesizing derivatives of this compound, prized for their high selectivity, mild reaction conditions, and reduced side-product formation. researchgate.net These biocatalytic approaches primarily focus on creating complex glycoside derivatives, which are valuable as specific substrates for enzyme activity assays.

A significant enzymatic approach involves transglycosylation, where a glycosyl group is transferred from a donor molecule to an acceptor. In this context, glycoside derivatives of 2-chloro-4-nitrophenol, such as 2-chloro-4-nitrophenyl β-maltoside, serve as effective acceptors. tandfonline.comnih.gov For instance, the enzyme cyclodextrin (B1172386) glucanotransferase from Bacillus macerans can catalyze the transfer of a sugar unit from a donor like 4,6-O-3-ketobutylidene maltopentaose (B1148383) to the 2-chloro-4-nitrophenyl β-maltoside acceptor. tandfonline.comnih.gov This reaction yields valuable products such as 2-chloro-4-nitrophenyl 4,6-O-3-ketobutylidene β-maltopentaoside, a specific chromogenic substrate used for measuring α-amylase activity. tandfonline.comnih.gov Similarly, glycosyltransferases can use 2-chloro-4-nitrophenyl glycosides as donors to synthesize novel sugar nucleotides. nih.gov

Table 2: Example of Enzymatic Transglycosylation for a 2-Chloro-4-nitrophenyl Derivative

| Component | Details | Reference |

| Enzyme | Bacillus macerans cyclodextrin glucanotransferase (CGTase) | Catalyzes the transfer of a glucosyl chain. |

| Donor Substrate | 4,6-O-3-Ketobutylidene maltopentaose | Provides the sugar moiety to be transferred. |

| Acceptor Substrate | 2-Chloro-4-nitrophenyl β-maltoside | The core structure to which the sugar is attached. |

| Solvent System | Aqueous solution with 50% n-propanol | Increases solubility of the acceptor and suppresses side reactions. |

| Primary Product | 2-Chloro-4-nitrophenyl 4,6-O-3-ketobutylidene β-maltopentaoside | A chromogenic substrate for α-amylase assays. |

| Reported Yield | 30% | Based on the decrease of the donor substrate. |

Transglycosylation Reactions Utilizing Glycoside Acceptors

Strategic Derivatization for Synthetic Intermediates and Complex Structures

This compound and its parent phenol are valuable platforms for creating more complex molecules. The compound itself can act as a protecting group for hydroxyl functionalities during multi-step organic syntheses. The strategic placement of the chloro and nitro groups on the phenyl ring allows for a variety of subsequent chemical transformations.

The 2-chloro-4-nitrophenyl moiety is a key component in the synthesis of diverse structures. For example, it is used to create glycoside derivatives for enzyme assays through reactions with activated sugar bromides. ibmc.msk.ru The nitro group can be readily reduced to an amine, opening a pathway to amides, azo compounds, and other nitrogen-containing functional groups. The chloro group enhances the electrophilicity of the aromatic ring, making it susceptible to nucleophilic aromatic substitution (SNAr) reactions. This reactivity is exploited in the synthesis of pharmaceutical intermediates, such as Nintedanib, where a related compound, 2-chloro-N-methyl-N-(4-nitrophenyl) acetamide, is a key precursor. google.commedchemexpress.com This demonstrates how the 2-chloro-4-nitrophenyl scaffold is strategically employed to build complex, high-value molecules.

Table 3: Examples of Strategic Derivatization from the 2-Chloro-4-nitrophenyl Scaffold

| Derivative Name | Synthetic Precursor(s) | Key Reaction Type | Application / Significance | Source |

| 2-Chloro-4-nitrophenyl-beta-D-maltoside | 2-Chloro-4-nitrophenol, Hepta-acetate-alpha-D-maltosyl bromide | Phase-transfer catalyzed glycosylation | Substrate for α-glucosidase assay; acceptor in transglycosylation. | ibmc.msk.ru |

| 2-Chloro-N-methyl-N-(4-nitrophenyl) acetamide | p-Nitroaniline, Chloroacetyl chloride, Dimethyl sulfate | Acylation, Methylation | Key intermediate in the synthesis of the pharmaceutical drug Nintedanib. | google.com |

| 2-Chloro-N-(2-((2-cyano-4-nitrophenyl)diazenyl)-5-(diethylamino)phenyl)acetamide | 2-Cyano-4-nitroaniline (for diazo part), substituted aniline | Diazotization, Azo coupling, Acetamide formation | Azo dye derivative with potential applications in materials science or as a biological probe. |

Synthesis of Phenolic Precursors such as 2-Chloro-4-nitrophenol

The availability and purity of the precursor, 2-chloro-4-nitrophenol, are critical for the successful synthesis of the target acetate. Several synthetic routes to this key intermediate have been established, starting from various readily available materials.

One common approach is the direct chlorination of 4-nitrophenol (B140041). A patented process describes reacting 4-nitrophenol with chlorine gas in a strong aqueous solution of hydrochloric acid (20-35% by weight) at elevated temperatures (70-90°C). google.com This method allows for the crystallization of a purer product directly from the reaction medium. google.com An alternative method involves oxidative chlorination, where 4-nitrophenol is treated with hydrochloric acid in the presence of an oxidizing agent like hydrogen peroxide or nitric acid at a lower temperature of 25-30°C, affording the product in high yield. google.com For example, mixing 4-nitrophenol in hydrochloric acid and adding hydrogen peroxide (19-30%) can produce 2-chloro-4-nitrophenol with an 83% yield. google.com

Another pathway begins with 4-nitroaniline, which is first chlorinated using a reagent like N-chloro-N-(phenylsulfonyl)benzenesulfonamide in acetonitrile (B52724) to yield 2-chloro-4-nitroaniline (B86195). chemicalbook.com This intermediate can then be converted to the target phenol through a subsequent hydrolysis reaction. A more intricate route starts from 2-methoxy-5-nitroaniline, which undergoes a diazotization and Sandmeyer reaction to form 2-chloro-4-nitroanisole. scnu.edu.cn The final step is a nucleophilic substitution reaction, where the methoxy (B1213986) group is cleaved with sodium hydroxide (B78521) and subsequently acidified to yield 2-chloro-4-nitrophenol. scnu.edu.cn Additionally, 2-chloro-4-nitrophenol can be prepared from 2-chlorophenol (B165306) by nitrosation followed by oxidation of the resulting 4-nitroso-2-chlorophenol with nitric acid. google.com

Table 1: Selected Synthetic Methods for 2-Chloro-4-nitrophenol

| Starting Material | Key Reagents | Conditions | Yield | Reference |

|---|---|---|---|---|

| 4-Nitrophenol | Cl2, aq. HCl | 70-90°C | 94.1% | google.com |

| 4-Nitrophenol | HCl, H2O2 | ~30°C, 3 hours | 83% | google.com |

| 4-Nitroaniline | 1. N-chloro-N-(phenylsulfonyl)benzenesulfonamide 2. Hydrolysis | Step 1: 20-25°C | High Purity | chemicalbook.com |

| 2-Methoxy-5-nitroaniline | 1. Diazotization, Sandmeyer Reaction 2. NaOH, then HCl | Multi-step | Not specified | scnu.edu.cn |

Incorporation into Diverse Molecular Architectures (e.g., Thiazolidinones, Chalcones)

The 2-chloro-4-nitrophenyl scaffold, readily available from its acetate or phenol precursors, is a valuable building block for constructing more complex, biologically active molecules, including heterocyclic systems like thiazolidinones and chalcones.

Thiazolidinones

Thiazolidinone derivatives containing the 2-chloro-4-nitrophenyl moiety have been synthesized and investigated for their potential pharmacological activities. A prevalent synthetic strategy for creating these hybrid molecules is the Knoevenagel condensation. mdpi.comnih.gov This reaction typically involves the condensation of a thiazolidinone core, which possesses an active methylene (B1212753) group, with an appropriate aldehyde.

In this context, the key precursor is not the acetate itself but an aldehyde derivative, (2Z)-2-chloro-3-(4-nitrophenyl)prop-2-enal. mdpi.com This aldehyde is reacted with various substituted 4-thiazolidinones in a medium of acetic acid with sodium acetate as a catalyst, under reflux conditions, to yield 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. mdpi.comresearchgate.net For instance, the reaction of (2Z)-2-chloro-3-(4-nitrophenyl)prop-2-enal with 2,4-thiazolidinedione (B21345) produces the corresponding propenylidene-thiazolidinedione in 78% yield. mdpi.com Although this compound is not a direct reactant in this specific condensation, its hydrolysis product, 2-chloro-4-nitrophenol, is a fundamental starting material for synthesizing the necessary aldehyde precursors.

Chalcones

The 2-chloro-4-nitrophenyl group is also a feature in various chalcone (B49325) structures, which are known for their broad spectrum of biological activities. jocpr.comchemrevlett.com Chalcones are α,β-unsaturated ketones typically synthesized via a Claisen-Schmidt condensation between an aromatic aldehyde and an acetophenone (B1666503) in the presence of a base or acid catalyst. chemrevlett.comnih.gov

The synthesis of chalcones bearing the 2-chloro-4-nitrophenyl group often utilizes 5-(2-chloro-4-nitrophenyl)furan-2-carbaldehyde (B448439) as the key aldehyde component. jocpr.comnih.gov This furfural (B47365) derivative is condensed with various substituted acetophenones or other ketones to generate the target chalcones. For example, a series of chalcones were prepared by reacting 5-(2-chloro-4-nitrophenyl)furan-2-carbaldehyde with substituted triazole ketones in the presence of ethanolic potassium hydroxide. jocpr.com Another study details the synthesis of 3-(5-(2-chloro-4-nitrophenyl)furan-2-yl)-1-(4-methoxyphenyl)prop-2-en-1-one via a Claisen-Schmidt reaction between the corresponding aldehyde and p-methoxy acetophenone, using 40% sodium hydroxide in ethanol, which resulted in an 80% yield. nih.gov As with the thiazolidinones, the acetate serves as a synthetic precursor to the core phenolic building block required to construct the aldehyde intermediates for chalcone synthesis.

Table 2: Examples of Chalcones Synthesized from a 2-Chloro-4-nitrophenyl Precursor

| Chalcone Product Name | Aldehyde Precursor | Ketone Precursor | Yield | Reference |

|---|---|---|---|---|

| 3-(5-(2-Chloro-4-nitrophenyl)furan-2-yl)-1-(4-methoxyphenyl)prop-2-en-1-one | 5-(2-Chloro-4-nitrophenyl)furan-2-carboxaldehyde | p-Methoxy acetophenone | 80% | nih.gov |

| 3-(5-(2-chloro-4-nitrophenyl)furan-2-yl)-1-(1-(substituted phenyl)-5-methyl-1H-1,2,3-triazol-4-yl)prop-2-en-1-one | 5-(2-Chloro-4-nitrophenyl)furan-2-carbaldehyde | Substituted triazole ketone | 67-72% | jocpr.com |

Mechanistic Investigations of 2 Chloro 4 Nitrophenyl Acetate Reactivity

Nucleophilic Substitution Kinetics and Reaction Mechanisms

The hydrolysis and aminolysis of 2-chloro-4-nitrophenyl acetate (B1210297) and its analogs serve as important models for understanding acyl transfer reactions. The presence of the ortho-chloro and para-nitro groups on the phenyl ring significantly influences the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack.

Aminolysis Reactions with Primary and Cyclic Secondary Amines

The reactions of 2-chloro-4-nitrophenyl acetate and related esters with primary and secondary amines have been extensively studied to elucidate the mechanisms of aminolysis. For instance, the reactions of 2-chloro-4-nitrophenyl X-substituted-benzoates with primary amines have been investigated in a mixture of 80 mol % water and 20 mol % DMSO. koreascience.krkoreascience.kr These studies often involve measuring second-order rate constants (kN) under pseudo-first-order conditions, where the amine concentration is in large excess. koreascience.kr The linearity of plots of the observed rate constant (kobsd) against amine concentration, passing through the origin, typically indicates that the reaction is first order in amine and that general-base catalysis by a second amine molecule is negligible. koreascience.kr

Kinetic studies on the aminolysis of related compounds, such as 4-chloro-2-nitrophenyl X-substituted-benzoates with cyclic secondary amines, have also been performed. koreascience.kr These reactions are sensitive to the basicity of the amine and the nature of substituents on the benzoyl moiety. The data from these experiments are crucial for constructing linear free energy relationships and understanding the reaction mechanism.

Application of Linear Free Energy Relationships (LFERs)

Linear Free Energy Relationships (LFERs) are powerful tools for investigating reaction mechanisms by correlating rate constants with equilibrium constants or with rate constants of a reference reaction. nih.gov The Hammett and Brønsted equations are the most common LFERs applied to the aminolysis of esters like this compound. koreascience.kr

Brønsted-type plots correlate the logarithm of the rate constant (log kN) with the pKa of the conjugate acid of the nucleophile. The slope of this plot, the Brønsted coefficient (βnuc), provides information about the degree of bond formation in the transition state. frontiersin.orgnih.gov For the aminolysis of esters, a downward curve in the Brønsted-type plot is often interpreted as evidence for a stepwise mechanism with a change in the rate-determining step (RDS). koreascience.krkoreascience.kr

For example, the Brønsted-type plot for the reaction of 2-chloro-4-nitrophenyl benzoate (B1203000) with a series of primary amines shows a downward curvature. koreascience.krkoreascience.kr This is indicative of a shift in the RDS from the breakdown of the tetrahedral intermediate (k2 step) for less basic amines to the formation of the intermediate (k1 step) for more basic amines. koreascience.krnih.gov A similar curved Brønsted-type plot was observed for the reactions of 4-chloro-2-nitrophenyl benzoate with cyclic secondary amines, with the RDS changing as the pKa of the amine's conjugate acid surpasses a certain value (e.g., 10.5). koreascience.kr In contrast, linear Brønsted-type plots, with slopes typically between 0.40 and 0.60, are often associated with concerted mechanisms where bond formation and bond breaking occur in a single step. frontiersin.org

The Hammett equation is used to quantify the effect of meta- and para-substituents on the reactivity of aromatic compounds. A plot of the logarithm of the rate constant against the Hammett substituent constant (σ) is typically linear if the reaction mechanism does not change across the series of substituents.

In the study of the aminolysis of 2-chloro-4-nitrophenyl X-substituted-benzoates with hydrazine (B178648) and glycylglycine (B550881), nonlinear Hammett plots were observed. koreascience.kr However, the application of the Yukawa-Tsuno equation, which accounts for resonance effects, yielded excellent linear correlations. koreascience.krresearchgate.net This linearity suggests that the nonlinearity in the Hammett plot is not due to a change in the RDS but rather to the stabilization of the ground state of substrates possessing an electron-donating group (EDG) through resonance interactions with the carbonyl group. koreascience.krresearchgate.net The ρX values obtained from these plots indicate the sensitivity of the reaction to substituent effects. For instance, similar ρX values for the reactions with hydrazine and glycylglycine suggest that both reactions proceed through a similar mechanism and transition state structure. koreascience.kr

| Amine | pKa | kN (M-1s-1) |

|---|---|---|

| Hydrazine | 8.21 | 15.4 |

| Glycylglycine | 8.25 | 0.328 |

| Glycine ethyl ester | 7.80 | 0.145 |

| Ethanolamine | 9.44 | 1.17 |

| Substituent X | kN (Hydrazine) (M-1s-1) | kN (Glycylglycine) (M-1s-1) | α-Effect (kNhydrazine/kNglycylglycine) |

|---|---|---|---|

| 3,5-(NO2)2 | 550 | 7.79 | 71 |

| 4-CN | 104 | 1.71 | 61 |

| 3-NO2 | 70.8 | 1.17 | 61 |

| H | 15.4 | 0.328 | 47 |

| 4-CH3 | 6.62 | 0.154 | 43 |

| 4-NMe2 | 0.177 | 0.00532 | 33 |

Brønsted-Type Correlations and Rate-Determining Steps

Elucidation of Stepwise and Concerted Reaction Pathways

The distinction between stepwise and concerted mechanisms is a central theme in the study of acyl transfer reactions. mdpi.com A stepwise mechanism involves the formation of a tetrahedral intermediate, while a concerted mechanism proceeds through a single transition state without an intermediate. nih.gov

For the aminolysis of esters, the reaction is generally considered to proceed through a stepwise mechanism involving a zwitterionic tetrahedral intermediate (T±). acs.org The stability of this intermediate is a key factor in determining the reaction pathway. Factors that destabilize the intermediate, such as a better leaving group or a solvent that poorly solvates ions, can favor a concerted mechanism. arkat-usa.org For instance, the aminolysis of certain chloroformates is stepwise in water but concerted in acetonitrile (B52724), a less polar solvent. acs.org

The curvature of Brønsted plots provides strong evidence for a stepwise mechanism in the aminolysis of 2-chloro-4-nitrophenyl benzoate and its analogs. koreascience.krkoreascience.kr The change in the RDS from breakdown to formation of the tetrahedral intermediate as the amine basicity increases is a hallmark of this pathway. nih.gov Conversely, linear Brønsted plots are often indicative of a concerted process. frontiersin.org

Alpha-Effect Phenomena in Nucleophilic Reactions Involving Nitrophenyl Esters

The alpha-effect (α-effect) describes the enhanced nucleophilicity of an atom that has an adjacent atom with a lone pair of electrons, compared to a "normal" nucleophile of similar basicity. ejpmr.com This effect was first observed in the reactions of p-nitrophenyl acetate with various nucleophiles. ejpmr.com Nucleophiles like hydrazine, hydroxylamine, and the hydroperoxide anion exhibit significantly higher reactivity than predicted by their pKa values alone. ejpmr.comrasayanjournal.co.in

Several theories have been proposed to explain the α-effect, including:

Ground-state destabilization: Repulsion between the non-bonding electron pairs on adjacent atoms in the α-nucleophile increases its ground-state energy, making it more reactive. ejpmr.com

Transition-state stabilization: The adjacent lone pair can stabilize the developing positive charge on the nucleophilic atom in the transition state. ejpmr.com

Product stability and solvent effects. koreascience.krejpmr.com

Studies on the reactions of 2-chloro-4-nitrophenyl X-substituted-benzoates with hydrazine (an α-effect nucleophile) and glycylglycine (a normal nucleophile) have shown that hydrazine is significantly more reactive. koreascience.kr The magnitude of the α-effect, often quantified as the ratio of the rate constants (kNα-nucleophile/kNnormal-nucleophile), was found to increase as the substituent on the benzoyl moiety became more electron-withdrawing. koreascience.krkoreascience.kr This substituent-dependent α-effect suggests that ground-state destabilization alone cannot account for the phenomenon. Instead, stabilization of the transition state, possibly through a five-membered cyclic structure involving intramolecular hydrogen bonding, is also considered a significant contributor. koreascience.krkoreascience.kr The solvent can also play a crucial role, with the α-effect sometimes showing a bell-shaped dependence on the composition of the solvent mixture. koreascience.kracs.org

Theoretical and Experimental Origins of the Alpha-Effect

The alpha-effect describes the enhanced nucleophilicity of an atom due to the presence of an adjacent atom with a lone pair of electrons. acs.org This phenomenon is a subject of ongoing investigation, with several theories proposed to explain its origin, including the destabilization of the nucleophile's ground state (GS), stabilization of the reaction's transition state (TS), thermodynamic stability of the products, and solvent effects. koreascience.kr

Computational studies on gas-phase SN2 reactions suggest that solvent effects are not the sole origin of the alpha-effect and that nucleophiles like hydrazine (NH₂NH₂) exhibit lower activation energies than isobasic normal nucleophiles even in the absence of a solvent. koreascience.kr Theories point to factors such as the stabilization of the transition state through stereoelectronic effects and the interplay between Pauli repulsion and orbital energies. acs.org

Experimental studies involving the reactions of esters with alpha-effect nucleophiles (like hydrazine) and normal nucleophiles (like glycylglycine) provide quantitative data on this phenomenon. In the aminolysis of 2-chloro-4-nitrophenyl benzoate, a related ester, the alpha-effect, defined as the ratio of the second-order rate constant for hydrazine (kNhydrazine) to that of glycylglycine (kNglycylglycine), was found to be significant. koreascience.kr

Table 1: Alpha-Effect in the Reaction of 2-Chloro-4-nitrophenyl Benzoate with Hydrazine and Glycylglycine Data from a study on a related benzoate ester in 80 mol % H₂O/20 mol % DMSO at 25.0 ± 0.1 °C.

| Nucleophile | pKa | Rate Constant (kN, M-1s-1) | Alpha-Effect (kNhydrazine/kNglycylglycine) |

|---|---|---|---|

| Hydrazine | 8.20 | 6.62 | 67.6 |

Source: Adapted from kinetic data on 2-chloro-4-nitrophenyl benzoate. koreascience.kr

The results indicate that hydrazine is 67.6 times more reactive than glycylglycine, despite having only a slightly higher basicity (pKₐ), demonstrating a strong alpha-effect. koreascience.kr Such studies highlight that the magnitude of the alpha-effect is strongly dependent on the substrate's structure. cdnsciencepub.com

Influence of Electrophilic and Nucleofugic Center Modifications on Reactivity

Modifying the structure of the ester, either at the electrophilic carbonyl center or at the nucleofugic (leaving group) portion, has a marked impact on reactivity.

Electrophilic Center Modification: Studies comparing the reactivity of esters with their thionoester analogues (where the carbonyl oxygen, C=O, is replaced by sulfur, C=S) reveal significant differences. For instance, in reactions of O-4-nitrophenyl thionobenzoate, the common nucleophile OH⁻ is much less reactive compared to its oxygen analogue, 4-nitrophenyl benzoate. cdnsciencepub.com This demonstrates that the nature of the electrophilic center is a critical determinant of reactivity.

Nucleofugic Center Modification: The nature of the leaving group (nucleofuge) is also crucial. The reactivity of S-4-nitrophenyl thioacetate (B1230152) (where the ester linkage oxygen is replaced by sulfur) has been compared to its oxygen analogue, 4-nitrophenyl acetate. Sulfur-based nucleophiles exhibit significantly enhanced reactivity with the thiol ester compared to the oxygen ester. cdnsciencepub.com

Furthermore, the effect of substituents on the phenyl ring of the leaving group has been systematically studied. In the aminolysis of 2-chloro-4-nitrophenyl X-substituted-benzoates, the second-order rate constant (kN) decreases as the substituent X on the non-leaving benzoate group changes from a strong electron-withdrawing group (EWG) to a strong electron-donating group (EDG). koreascience.kr This is illustrated by the excellent linear correlation in Yukawa-Tsuno plots, which account for resonance effects. koreascience.kr

Table 2: Effect of Substituent X on the Reactivity of 2-Chloro-4-nitrophenyl X-substituted-benzoates with Hydrazine Data from reactions in 80 mol % H₂O/20 mol % DMSO at 25.0 ± 0.1 °C.

| Substituent (X) | Rate Constant (kN, M-1s-1) |

|---|---|

| 3,5-(NO₂)₂ | 550 |

| 4-CN | 80.5 |

| 3-NO₂ | 41.5 |

| H | 6.62 |

| 4-CH₃ | 1.13 |

| 4-OCH₃ | 0.51 |

Source: Adapted from kinetic data. koreascience.kr

This trend shows that stabilizing the ground state of the ester with an electron-donating group decreases its reactivity toward nucleophiles. koreascience.kr

Role of this compound in Catalytic Chemical Transformations

This compound and its analogues are widely used as substrates to investigate and characterize catalytic processes. nih.gov The hydrolysis of the ester bond leads to the release of 2-chloro-4-nitrophenol (B164951), a chromogenic compound that allows for easy spectrophotometric monitoring of the reaction rate. nih.gov

Investigation of Catalytic Agents in Ester Reactions

A variety of catalytic systems have been studied using nitrophenyl esters as substrates. These range from biological enzymes to synthetic catalytic systems.

Enzyme Catalysis: The compound is a standard substrate for assays of esterase and lipase (B570770) activity. The hydrolysis of the ester bond by the enzyme provides crucial information about the enzyme's active site and catalytic mechanism. frontiersin.org

Acid/Base Catalysis: Like other esters, the hydrolysis of this compound can be catalyzed by acids or bases. libretexts.org Base-catalyzed hydrolysis (saponification) typically proceeds via a bimolecular nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. epa.gov Acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, facilitating attack by a weak nucleophile like water. libretexts.org

Micellar Catalysis: The hydrolysis of esters like p-nitrophenyl acetate can be significantly accelerated in the presence of surfactant micelles. koreascience.kr Studies using N-chloro compounds in cationic micellar solutions (e.g., CTABr) have demonstrated complex kinetics, indicating that the micellar environment and the nature of the surfactant's counter-ions play a crucial role in the catalytic process. koreascience.kr

Biomimetic and Artificial Catalysts: Researchers have designed artificial systems that mimic enzyme function. These include lipid-based catalysts, where the hydrophobic environment of a lipid aggregate can speed up ester hydrolysis, and designed peptides that form nanofibers with catalytic histidine residues. frontiersin.orgmdpi.com These systems are investigated for their ability to catalyze the hydrolysis of nitrophenyl esters.

Specificity and Efficiency in Catalytically Mediated Processes

A key goal in catalysis research is to achieve the high specificity and efficiency characteristic of natural enzymes. nih.gov

Specificity: Catalytic specificity is often explored by comparing the hydrolysis rates of a series of related substrates. For example, artificial catalytic peptides have been shown to exhibit esterase-like specificity, preferentially hydrolyzing p-nitrophenyl esters with short acyl chains (e.g., acetate, C2) over those with longer chains. frontiersin.org Similarly, polymers modified with hydrophobic groups can create specific microdomains that bind hydrophobic ester substrates more effectively, leading to enhanced catalytic activity and substrate specificity. tandfonline.com

Efficiency: Catalytic efficiency is often quantified using Michaelis-Menten kinetics, which describes the relationship between the reaction rate and substrate concentration. The catalytic turnover, or the number of substrate molecules converted to product per unit time by a single catalytic site, is a measure of efficiency. mdpi.com While the de novo design of protein catalysts with efficiencies matching natural enzymes remains a significant challenge, progress is being made. nih.gov The hydrolysis of esters like 4-acetoxy-3-nitro-benzoic acid by catalytic polymers has shown extremely high rates, highlighting the powerful contribution of combined electrostatic and hydrophobic effects in a well-designed catalytic microenvironment. tandfonline.com

Table 3: Substrate Specificity of a Designed Catalytic Peptide Nanofiber Relative hydrolysis rates of various p-nitrophenyl esters.

| Substrate (p-Nitrophenyl Ester of...) | Acyl Chain Length | Relative Hydrolysis Rate (%) |

|---|---|---|

| Acetic Acid (pNPA) | C2 | 100 |

| Butyric Acid (pNPB) | C4 | ~75 |

| Hexanoic Acid (pNPH) | C6 | < 20 |

| Octanoic Acid (pNPO) | C8 | < 20 |

Source: Adapted from data on designed peptide catalysts. frontiersin.org

This data clearly demonstrates a preference for short-chain esters, a hallmark of esterase-like specificity. frontiersin.org

Enzymological Applications and Mechanistic Studies with 2 Chloro 4 Nitrophenyl Acetate

2-Chloro-4-nitrophenyl Acetate (B1210297) as a Chromogenic Substrate for Enzyme Assays

2-Chloro-4-nitrophenyl acetate serves as a valuable chromogenic substrate in various enzyme assays due to the spectrophotometrically detectable properties of its hydrolysis product, 2-chloro-4-nitrophenol (B164951).

Application in Esterase and Lipase (B570770) Activity Determination

This compound is utilized as a substrate to study the enzymatic activity of esterases and lipases. The enzymatic hydrolysis of this ester releases 2-chloro-4-nitrophenol, a yellow-colored compound that can be quantified by measuring its absorbance, typically around 405 nm. This allows for the determination of enzyme activity. researchgate.netbertin-bioreagent.com The molar extinction coefficient of 2-chloro-4-nitrophenol is notably less dependent on pH compared to p-nitrophenol, which is a significant advantage for assays conducted at neutral pH. researchgate.net This property increases the sensitivity of absorbance measurements and enables continuous monitoring of the reaction. researchgate.net

While p-nitrophenyl acetate is a commonly used substrate for esterase and lipase assays, this compound offers advantages in certain applications. sigmaaldrich.compubcompare.aisigmaaldrich.com For instance, the ortho-chloro group in this compound increases the electrophilicity of the ester carbonyl, which can lead to accelerated hydrolysis rates compared to 4-nitrophenyl acetate. The stability and solubility of chromogenic substrates are crucial for reliable and simple enzyme assays. researchgate.net 2-chloro-4-nitrophenyl based substrates are particularly useful for single-step liquid assays that can provide accurate data on reaction rates. researchgate.net

Utility in Amylase and Phosphatase Assays with Chromogenic Substrates

While this compound itself is primarily a substrate for esterases, the 2-chloro-4-nitrophenyl (CNP) moiety is a key component in chromogenic substrates designed for other enzymes, such as amylases. For instance, 2-chloro-4-nitrophenyl-α-D-maltotrioside (CNP-G3) is a direct substrate for α-amylase, where the enzyme cleaves the bond to release 2-chloro-4-nitrophenol, allowing for direct measurement of amylase activity without the need for coupled enzymes. bertin-bioreagent.comnih.govnih.gov This direct conversion of the substrate to a colored product simplifies the assay procedure. nih.gov

Similarly, derivatives like 2-chloro-4-nitrophenyl-4-O-β-D-galactopyranosylmaltoside (GalG2CNP) have been developed for amylase assays. researchgate.net The enzymatic cleavage of these substrates by amylase liberates 2-chloro-4-nitrophenol, which is then quantified spectrophotometrically at 405 nm. bertin-bioreagent.comresearchgate.net The use of the CNP chromophore in these substrates offers advantages due to its favorable molar extinction coefficient at physiological pH ranges. tandfonline.com

For phosphatases, chromogenic substrates like p-nitrophenyl phosphate (B84403) are common. medchemexpress.com While direct use of this compound for phosphatase assays is not standard, the principle of using a nitrophenyl-based compound that releases a colored product upon enzymatic action is the same.

Kinetic Characterization of Enzyme-Catalyzed Hydrolysis

The hydrolysis of this compound by enzymes can be effectively studied using kinetic methods to understand the enzyme's catalytic mechanism and efficiency.

Spectrophotometric Monitoring of Product Formation in Real-time

The enzymatic hydrolysis of this compound can be monitored in real-time using a spectrophotometer. The formation of the product, 2-chloro-4-nitrophenol, leads to an increase in absorbance at a specific wavelength, typically around 405 nm. researchgate.netbertin-bioreagent.com This continuous monitoring allows for the determination of the initial reaction rate (velocity) of the enzyme. researchgate.net The rate of 2-chloro-4-nitrophenol release is directly proportional to the enzyme activity under specific conditions. researchgate.net This method is not only sensitive but also allows for reproducible kinetic investigations of enzymatic reactions. kirj.ee

Determination of Enzymatic Kinetic Parameters, including Hydrolysis Rates and Km Values

Kinetic studies using this compound as a substrate allow for the determination of key enzymatic parameters such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax). citius.technology The Km value represents the substrate concentration at which the reaction rate is half of Vmax and is an indicator of the enzyme's affinity for the substrate. Vmax reflects the maximum rate of the reaction when the enzyme is saturated with the substrate. These parameters are typically determined by measuring the initial reaction rates at various substrate concentrations and then fitting the data to the Michaelis-Menten equation or a Lineweaver-Burk plot. citius.technologywiley.com For example, in a study with an esterase from Geobacillus sp., the Km and Vmax values were determined using p-nitrophenyl butyrate, a related substrate. citius.technology Similar principles apply to this compound.

| Enzyme | Substrate | Km (mM) | Vmax (mM/min or U/mg) | Reference |

|---|---|---|---|---|

| Esterase from Cucurbita pepo cv. "Eskandrani" (EIc) | p-nitrophenyl acetate | 1.22 | Not Specified | researchgate.net |

| Esterase from Cucurbita pepo cv. "Eskandrani" (EII) | p-nitrophenyl acetate | 1.56 | Not Specified | researchgate.net |

| Esterase from Bacillus subtilis (BS2) | p-nitrophenyl acetate | 119 | 1449 mM/min | wiley.com |

| Esterase from Geobacillus sp. TF17 | p-nitrophenyl butyrate | 0.056 | 19.38 U/mg | citius.technology |

Structure-Activity Relationships in Enzymatic Recognition

The molecular structure of this compound influences its recognition and hydrolysis by enzymes. The presence and position of the chloro and nitro groups on the phenyl ring are critical for its activity as a substrate. The electron-withdrawing nature of the nitro group and the chloro group enhances the electrophilicity of the carbonyl carbon in the ester linkage, making it more susceptible to nucleophilic attack by the enzyme's active site residues.

Studies on structure-activity relationships (SAR) have shown that modifications to the phenyl ring can significantly impact the substrate's interaction with the enzyme and its subsequent hydrolysis. For instance, in the context of developing inhibitors for the HIV-1 Virion Infectivity Factor (Vif), analogues containing a 2-chloro-4-nitrophenyl A-ring demonstrated potent antiviral activity, highlighting the importance of this specific substitution pattern for biological activity. nih.gov While this study focused on inhibition rather than substrate hydrolysis, it underscores the significance of the 2-chloro-4-nitrophenyl moiety in molecular recognition by proteins. The chloroacetamide group, present in related compounds, is known to form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition. This suggests that the chemical reactivity endowed by the substituents on the phenyl ring is a key determinant of the molecule's biological function.

Impact of Substrate Structural Modifications on Enzyme Specificity

The specificity of enzymes is significantly influenced by the structural characteristics of their substrates. Modifications to the 2-chloro-4-nitrophenyl (CNP) moiety or the attached glycoside can dramatically alter the rate and nature of enzymatic reactions. These alterations provide valuable insights into the active site architecture and catalytic mechanisms of various enzymes, particularly glycosidases and glycosyltransferases.

For instance, in studies involving human α-amylases, a series of twenty-three novel 2-chloro-4-nitrophenyl β-D-maltopentaosides with modifications at the 6(5) and/or 4(5) positions were synthesized to serve as substrates. nih.gov It was observed that derivatives with hydrophobic modifications were hydrolyzed more rapidly by the two human α-amylases, indicating that hydrophobicity at this position is a key determinant for substrate binding and turnover. nih.gov Specifically, compounds such as 2-chloro-4-nitrophenyl O-(6-bromo-6-deoxy-α-D-glucopyranosyl)-(1-->4)-tris[O-alpha-D-glucopyranosyl-(1-->4)]-beta-D-glucopyranoside were found to be particularly effective substrates. nih.gov The position of modification was also critical; while 6(5)-deoxy-6(5)-, 6(5)-O-, and 4(5),6(5)-di-O-substituted derivatives were cleaved at a single D-glucosidic linkage, 4(5),6(5)-O-bridged and 4(5)-O-substituted derivatives were hydrolyzed at multiple linkages, demonstrating a shift in enzyme specificity. nih.gov

The nature of the linkage between the CNP group and the carbohydrate is also a critical factor. Carbohydrates conjugated with 2-chloro-4-nitrophenyl can act as chromogenic substrates for enzymes that cleave this bond. caymanchem.com For example, 2-chloro-4-nitrophenyl-β-D-maltoheptaoside and 2-chloro-4-nitrophenyl-α-maltotrioside are effective substrates for α-amylase, while 2-chloro-4-nitrophenyl β-D-glucopyranoside is used for assaying glycosyltransferases. caymanchem.com This highlights how the anomeric configuration (α or β) of the glycosidic bond directly influences which class of enzyme will recognize and process the substrate.

Furthermore, the substitution pattern on the phenyl ring itself can affect reactivity. The presence of the ortho-chloro group in this compound increases the electrophilicity of the ester carbonyl, which in turn accelerates hydrolysis compared to its analog, 4-nitrophenyl acetate. This enhanced reactivity is a direct consequence of the electronic effects of the substituent.

In the context of glycosyltransferases, the structure of the sugar donor is paramount. Studies using variants of the oleandomycin (B1677203) glycosyltransferase (OleD) have shown that even subtle changes in the sugar moiety of 2-chloro-4-nitrophenyl glycoside donors can have a profound impact on their recognition and utilization by the enzyme. pnas.org While D-glucose, 2-deoxy-D-glucose, and 6-deoxy-D-glucose derivatives were good substrates, 3- and 4-deoxy-D-glucose and the C-3 epimer D-allose were poor substrates for the wild-type enzyme. pnas.org This demonstrates the high degree of stereospecificity within the enzyme's active site.

The following table summarizes the impact of specific structural modifications on the enzymatic hydrolysis of 2-chloro-4-nitrophenyl-β-D-maltopentaosides by human α-amylase. nih.gov

| Modification at 6(5) and/or 4(5) position | Nature of Hydrolysis | Relative Rate of Hydrolysis |

| Hydrophobic modifications (e.g., 6-bromo-6-deoxy) | Single linkage cleavage | Rapid |

| 6(5)-deoxy-6(5)-substituted | Single D-glucosidic linkage | - |

| 6(5)-O-substituted | Single D-glucosidic linkage | - |

| 4(5),6(5)-di-O-substituted | Single D-glucosidic linkage | - |

| 4(5),6(5)-O-bridged | Multiple linkage cleavage | - |

| 4(5)-O-substituted | Multiple linkage cleavage | - |

Design of Modified 2-Chloro-4-nitrophenyl Glycosides as Enzymatic Probes

Modified 2-chloro-4-nitrophenyl glycosides are valuable tools designed to probe enzyme activity and specificity. Their utility stems from the chromogenic nature of the 2-chloro-4-nitrophenolate leaving group, which allows for continuous spectrophotometric monitoring of enzymatic reactions. nih.govresearchgate.net The design of these probes often involves strategic modifications to the glycosidic portion of the molecule to target specific enzymes or to investigate particular aspects of enzyme-substrate interactions.

A key application of these probes is in the high-throughput screening for and evolution of glycosyltransferases (GTs). pnas.org By using a library of 2-chloro-4-nitrophenyl glycoside donors with varied sugar functionalities, researchers can identify GT variants with altered or broadened substrate specificities. For example, a colorimetric screen was developed to identify GT catalysts capable of accommodating unique sugar functionalities like deoxysugars, dideoxysugars, and C-3 epimers of glucose. pnas.org This approach led to the discovery of an OleD variant, "Loki," which could recognize six different functionalized sugars and five different nucleoside diphosphate (B83284) (NDP) acceptors. pnas.org

The design of these probes can also involve the introduction of functionalities that are not typically found in natural substrates. For instance, 2-chloro-4-nitrophenyl-6-fluoro-β-D-glucopyranoside has been used to synthesize fluorinated glycosides. reading.ac.uk An engineered variant of OleD, TDP16, was able to convert this fluorinated donor into either UDP-6FGlc or TDP-6FGlc with high efficiency. reading.ac.uk This demonstrates the potential for using modified CNP-glycosides to create novel sugar nucleotides for various applications.

The length of the oligosaccharide chain attached to the CNP group is another design parameter that can be tailored for specific enzymes. For example, 2-chloro-4-nitrophenyl β-maltooligomers of varying lengths (n=4-8) have been used to characterize the active site of α-amylases. researchgate.net A different substrate, 2-chloro-4-nitrophenyl-4-O-β-D-galactopyranosylmaltoside (GalG2CNP), was specifically designed for the continuous monitoring of amylase activity in biological fluids. researchgate.net In this case, the terminal galactose modification prevents the action of certain auxiliary enzymes, ensuring that the measured activity is directly attributable to amylase. researchgate.net

The following table provides examples of modified 2-chloro-4-nitrophenyl glycosides and their applications as enzymatic probes.

| Modified 2-Chloro-4-nitrophenyl Glycoside | Target Enzyme/Application | Principle of Detection |

| 2-Chloro-4-nitrophenyl β-D-maltopentaosides (modified at 6(5)/4(5)) | Human α-amylase | Spectrophotometric detection of 2-chloro-4-nitrophenol |

| 2-Chloro-4-nitrophenyl glycoside donors (various sugar functionalities) | Glycosyltransferase (OleD variants) | Colorimetric high-throughput screening |

| 2-Chloro-4-nitrophenyl-6-fluoro-β-D-glucopyranoside | Engineered Glycosyltransferase (TDP16) | HPLC analysis of fluorinated sugar nucleotide products |

| 2-Chloro-4-nitrophenyl β-maltooligomers (n=4-8) | α-amylase | HPLC product analysis |

| 2-Chloro-4-nitrophenyl-4-O-β-D-galactopyranosylmaltoside (GalG2CNP) | Total and Pancreatic Amylase | Direct spectrophotometric measurement of 2-chloro-4-nitrophenol |

Advanced Analytical Characterization and Derivatization for Research on 2 Chloro 4 Nitrophenyl Acetate

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic methods provide detailed information about the molecular structure of 2-chloro-4-nitrophenyl acetate (B1210297), from the connectivity of atoms to the arrangement of molecules in the solid state.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds. Both ¹H and ¹³C NMR provide specific data on the chemical environment of the hydrogen and carbon atoms within the 2-chloro-4-nitrophenyl acetate molecule.

In ¹H NMR spectroscopy, the aromatic protons of this compound typically appear in the range of δ 6.99–8.05 ppm. The acetyl methyl protons are observed as a singlet around δ 3.42 ppm.

¹³C NMR spectroscopy provides information on the carbon framework. The carbonyl carbon of the acetate group shows a characteristic signal, while the aromatic carbons can be distinguished based on their substitution patterns and electronic environments.

Table 1: Representative ¹H NMR and ¹³C NMR Data for this compound Derivatives

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Solvent | Reference |

|---|---|---|---|---|

| 2-Chloro-4-nitrophenyl-tetra-O-acetyl-β-D-galactopyranoside | 8.30 (d, 2.5, 1 H), 8.17 - 8.11 (m, 1 H), 7.29 - 7.27 (d, 10.4 Hz, 1 H), 5.62 (dd, 10.4, 7.8, 1 H), 5.50 (dd, 3.4, 0.9, 1 H), 5.18 - 5.08 (m, 1 H), 4.31 - 4.08 (m, 2 H), 2.20 (s, 3 H), 2.10 (s, 3 H), 2.08 (s, 3 H), 2.03 (s, 3 H) | 170.3, 170.1, 170.1, 169.2, 157.3, 143.1, 126.2, 125.4, 124.8, 124.5, 123.5, 116.3, 116.2, 99.9, 71.6, 70.3, 67.8, 66.6, 61.3, 20.7, 20.6, 20.6, 20.5 | CDCl₃ | nih.gov |

| 4-Chloro-2-nitrophenyl-tetra-O-acetyl-β-D-galactopyranoside | 7.79 (d, 2.5, 1 H), 7.49 (dd, 8.8, 2.5, 1 H), 7.34 (d, 8.8, 1 H), 5.53 (dd, 10.5, 8.0, 1 H), 5.47 (d, 3.0, 1 H), 5.10 (dd, 10.6, 3.3, 1 H), 5.05 (d, 7.8, 1 H), 4.25 (dd, 11.4, 7.1, 1 H), 4.16 (dd, 11.4, 6.1, 1 H), 4.10 - 4.02 (m, 1 H), 2.19 (s, 3 H), 2.13 (s, 3 H), 2.07 (s, 3 H), 2.02 (s, 3 H) | 170.2, 170.1, 170.1, 169.4, 147.8, 141.6, 133.5, 129.1, 125.1, 121.4, 100.8, 71.5, 70.4, 67.7, 66.6, 61.3, 20.6, 20.6, 20.5 | CDCl₃ | nih.gov |

| 2-Fluoro-4-nitrophenyl-tetra-O-acetyl-β-D-galactopyranoside | 8.09 - 8.08 (m, 1 H), 7.37 - 7.19 (m, 1 H), 5.54 (dd, 10.5, 8.0, 1 H), 5.47 (dd, 3.4, 0.9, 1 H), 5.20 - 5.04 (m, 2 H), 4.29 - 4.02 (m, 3 H), 2.19 (s, 3 H), 2.12 - 2.04 (m, 6 H), 2.02 (s, 3 H) | 170.2, 170.0, 170.0, 169.2, 152.0 (¹JC,F = 253.2 Hz), 149.7 (³JC,F = 11.0 Hz), 143.2, 120.3 (⁴JC,F = 3.7 Hz), 118.4, 112.9 (²JC,F = 23.4 Hz), 100.1, 71.6, 70.3, 68.1, 66.6, 61.2, 20.6, 20.6, 20.5 | CDCl₃ | nih.gov |

| 2-Methyl-4-nitrophenyl-tetra-O-acetyl-β-D-galactopyranoside | 8.07- 8.05 (m, 2 H), 7.07-7.04 (m, 1 H), 5.59 (dd, 10.5, 7.8, 1 H), 5.50 (d, 3.3, 1 H), 5.15 (dd, 12.0, 4.0, 1 H), 5.13 (d, 8.0, 1 H), 4.26 - 4.13 (m, 3 H), 2.25 (s, 3 H), 2.20 (s, 3 H), 2.08 (s, 6 H), 2.03 (s, 3 H) | 170.3, 170.1, 170.0, 169.2, 159.5, 142.7, 129.0, 126.4, 123.1, 113.5, 98.8, 71.4, 70.5, 68.2, 66.7, 61.3, 20.7, 20.6, 20.6, 20.5, 16.2 | CDCl₃ | nih.gov |

High-Resolution Mass Spectrometry (HRMS) is employed to accurately determine the molecular weight of this compound. This technique provides the elemental composition of the molecule with high precision, confirming its chemical formula, C₈H₆ClNO₄. Techniques like electrospray ionization (ESI) are often used to generate ions for analysis. rsc.org For instance, the ESI+ mass spectrum of a derivative might show peaks at m/z 241 and 243, corresponding to the isotopic pattern of chlorine.

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in this compound. The IR spectrum exhibits characteristic absorption bands that correspond to specific molecular vibrations. Key vibrational bands include:

C=O stretching: The ester carbonyl group shows a strong absorption band.

NO₂ stretching: The nitro group has characteristic symmetric and asymmetric stretching vibrations.

C-Cl stretching: The carbon-chlorine bond also produces a distinct absorption.

Aromatic C-H and C=C stretching: These are also observable in the spectrum.

FT-IR and FT-Raman spectroscopy have been used to study related compounds, providing detailed information on their vibrational modes. researchgate.net

X-ray crystallography provides definitive proof of the molecular structure of this compound in the solid state. This technique determines the precise spatial arrangement of atoms and the intermolecular interactions within the crystal lattice. For a related compound, 2-Chloro-N-(4-nitrophenyl)acetamide, the crystal structure was determined to be orthorhombic with the space group Pbca. researchgate.net Such studies reveal details about bond lengths, bond angles, and crystal packing, which can be influenced by intermolecular forces like hydrogen bonds and π-stacking interactions. researchgate.netiucr.org

Infrared (IR) Spectroscopy for Functional Group Analysis.

Chromatographic Separation and Quantitative Analysis

Chromatographic techniques are essential for separating this compound from other compounds and for its precise quantification.

High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of this compound and for its quantitative analysis. A typical HPLC setup for this compound might use a reverse-phase C18 column. eeer.org The mobile phase often consists of a mixture of an organic solvent, like acetonitrile (B52724) or methanol (B129727), and an aqueous buffer. eeer.orgnih.govsielc.com

Detection is commonly performed using a UV detector, as the nitroaromatic chromophore of the molecule absorbs strongly in the UV region. eeer.orgtandfonline.com For instance, a retention time of approximately 4.01 minutes has been reported under gradient elution conditions. This method is also used to monitor the progress of reactions involving this compound and to quantify its presence in complex mixtures, such as in enzyme assays. nih.govresearchgate.net

Integration with Mass Spectrometry (LC-MS/MS) for Advanced Detection

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) represents a powerful technique for the trace analysis of this compound and related compounds. This method offers superior selectivity and sensitivity compared to conventional HPLC with UV detection. For nitroaromatic compounds, which can be challenging to ionize directly, specific LC-MS/MS methods are developed to ensure reliable detection and quantification. researchgate.net

In the analysis of compounds structurally related to this compound, such as other chloro-nitroaromatic species, negative ion mode electrospray ionization (ESI) is often found to be more sensitive by an order of magnitude or more. rsc.org This is because the electronegative nitro (NO₂) and chloro (Cl) groups stabilize the formation of a negative ion. For instance, in the analysis of niclosamide, which contains a 2-chloro-4-nitrophenyl group, and its degradates like 2-chloro-4-nitroaniline (B86195) (2C4NA), negative ion mode was preferred. rsc.org

The choice of mobile phase is critical for successful separation and ionization. While ammonium (B1175870) acetate buffers have been used, formic acid is often favored to minimize salt deposition in the mass spectrometer. rsc.org A typical mobile phase might consist of water and an organic solvent like methanol or acetonitrile, both containing a small percentage of formic acid (e.g., 0.05-0.2%) to facilitate protonation or deprotonation. rsc.orgresearchgate.net Methanol has been shown to be superior to acetonitrile for both separation and sensitivity in the analysis of some related compounds, yielding lower limits of quantification (LLoQs). rsc.org The separation is typically achieved on a reverse-phase C18 column. researchgate.net

The tandem MS (MS/MS) aspect allows for highly selective detection through Multiple Reaction Monitoring (MRM), where a specific parent ion is selected and fragmented, and a resulting characteristic product ion is monitored. This process significantly reduces background noise and matrix interference. nih.gov For example, a method for vismodegib (B1684315) impurities, including 2-chloro-5-nitroaniline, utilized ESI in MRM mode for trace-level analysis. researchgate.net

Table 1: Example LC-MS/MS Parameters for Analysis of Related Chloro-Nitroaromatic Compounds

| Parameter | Setting | Rationale/Comment | Source |

|---|---|---|---|

| Ionization Mode | Negative Electrospray (ESI) | More sensitive for electronegative nitroaromatic compounds. | rsc.org |

| Mobile Phase A | Water with 0.05% Formic Acid | Acid modifier aids in ionization and improves peak shape. | researchgate.net |

| Mobile Phase B | Acetonitrile or Methanol | Methanol can offer superior sensitivity for some related analytes. | rsc.org |

| Column | C18 Reverse-Phase | Standard for separation of moderately polar organic compounds. | researchgate.net |

| Detection Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity by monitoring specific parent-to-product ion transitions. | researchgate.netnih.gov |

Strategic Derivatization for Enhanced Analytical Detection and Sample Preparation

Derivatization is a chemical modification technique used to convert an analyte into a product with properties more suitable for a given analytical method. researchgate.net It is employed to enhance detector response, improve separation, or increase the stability of the analyte. actascientific.comchromatographyonline.com

Principles of Chromophore and Fluorophore Derivatization for Optical Detection

Derivatization for optical detection involves attaching a molecule—a chromophore or a fluorophore—to the analyte of interest. researchgate.net This is particularly useful when the original analyte lacks a strong light-absorbing group (chromophore) for UV-Visible detection or does not naturally fluoresce. researchgate.net

Chromophoric Derivatization: This technique introduces a functional group that absorbs strongly in the UV or visible spectrum. chromatographyonline.com The goal is often to shift the maximum absorption wavelength (λmax) of the derivative to a region where there is less interference from the sample matrix. nih.gov For example, reagents containing nitroaromatic groups, such as p-nitrobenzyl or 3,5-dinitrobenzyl moieties, are used as they are strong chromophores. chromatographyonline.comchromatographyonline.com A study on benzyl (B1604629) halides used 1-(4-Nitrophenyl) piperazine (B1678402) (4-NPP) as a derivatizing reagent, which shifted the derivative's λmax to 392 nm, minimizing matrix interference. nih.gov The intensity of light absorption is directly proportional to the concentration of the chromophore, allowing for quantification based on the Lambert-Beer law. bachem.com

Fluorophoric Derivatization: This method attaches a fluorescent tag (a fluorophore) to the analyte. Fluorescence detection is generally more sensitive and selective than UV-Vis absorption. researchgate.net The process involves excitation of the fluorophore at a specific wavelength, followed by the emission of light at a longer wavelength (a phenomenon known as the Stokes shift). bachem.com This shift allows the emission signal to be detected against a low background. Common fluorophoric tagging reagents for various functional groups include Dansyl chloride, 7-chloro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl), and 9-fluorenylmethyl chloroformate (FMOC-Cl). researchgate.netchromatographyonline.com For instance, 7-amino-4-methylcoumarin (B1665955) (AMC) based derivatives can result in a 500-fold increase in emission upon cleavage. nih.gov

Table 2: Common Derivatization Reagents for Enhanced Optical Detection

| Reagent Type | Example Reagent | Target Functional Group | Detection Principle | Source |

|---|---|---|---|---|

| Chromophoric | p-Nitrobenzyl Bromide | Carboxylic Acids, Phenols | Introduces a strong UV-absorbing p-nitrobenzyl group (λmax ~265 nm). | chromatographyonline.comchromatographyonline.com |

| Chromophoric | 1-(4-Nitrophenyl) piperazine (4-NPP) | Benzyl Halides | Creates a derivative with strong absorption in the near-visible range (392 nm) to avoid matrix interference. | nih.gov |

| Fluorophoric | Dansyl Chloride | Amines, Phenols | Attaches a highly fluorescent dansyl group, enhancing sensitivity. Also improves MS ionization. | chromatographyonline.com |

| Fluorophoric | 9-fluorenylmethyl chloroformate (FMOC-Cl) | Primary and Secondary Amines | Forms stable, highly fluorescent adducts. | sci-hub.box |

| Fluorophoric | 7-chloro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) | Amines, Thiols | Adds a fluorophore for sensitive detection. | chromatographyonline.com |

Techniques for Improving Ionization Efficiency in Mass Spectrometry

Many neutral molecules, including certain nitroaromatic compounds, exhibit poor ionization efficiency in common LC-MS sources like ESI and APCI, leading to low sensitivity. researchgate.netnih.gov Derivatization can be a key strategy to overcome this limitation by introducing a moiety that is readily ionized. researchgate.net

One primary approach is to introduce a group with high proton affinity (for positive ion mode) or high electron affinity/gas-phase acidity (for negative ion mode). researchgate.net A common strategy for neutral or poorly ionizable compounds is to introduce a basic nitrogen atom, such as a tertiary amine, which is easily protonated in the positive ESI mode. nih.gov For example, derivatization of carboxylic acids with 2-picolylamine (PA) was shown to increase detection responses by 9 to 158-fold in positive-ion ESI-MS/MS. nih.gov

For nitroaromatic compounds specifically, a powerful derivatization technique involves the chemical reduction of the nitro group (-NO₂) to an amino group (-NH₂). researchgate.net The resulting aromatic amine is significantly more basic and ionizes readily in positive mode ESI, dramatically enhancing detection sensitivity. This methodology provides a general route for quantifying trace levels of genotoxic nitroaromatic impurities that would otherwise be difficult to detect. researchgate.net

Beyond derivatization, other methods can enhance ionization. The addition of modifiers to the mobile phase, such as ammonium acetate or ammonium hydroxide (B78521), can promote the formation of adducts (e.g., [M+NH₄]⁺) or deprotonated molecules ([M-H]⁻), respectively, thereby increasing the signal for certain analytes. nih.gov Specialized ionization techniques, such as excited-state CH₂Cl₂-induced associative ionization (AI), have shown unprecedented ionization efficiencies (up to 28%) for some nitroaromatic compounds, although this is a less common, specialized method. nih.govacs.org

Application of Pre-column Derivatization for Unstable Analytes

Pre-column derivatization, where the reaction occurs before the sample is injected into the HPLC column, is an effective technique for analyzing chemically unstable compounds. thermofisher.com The derivatization converts the labile analyte into a more stable product that can withstand the chromatographic conditions without degradation. acs.orgnih.gov This is a crucial advantage, as the degradation of an analyte on-column leads to inaccurate quantification, poor peak shapes, and the appearance of extraneous peaks. nih.gov

The process requires the derivatization reaction to be rapid and quantitative, ensuring that the original analyte is completely converted to a single, stable derivative. chromatographyonline.com The resulting derivative often possesses improved chromatographic properties, such as better retention or peak shape, in addition to enhanced stability. thermofisher.com For instance, a pre-column derivatization method was developed for an unstable halogenated compound, 4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one. The derivatization produced a stable, crystalline product with a strong chromophore suitable for UV detection, enabling accurate and precise quantification that was otherwise challenging. acs.orgnih.gov The reaction conditions, including solvent, temperature, and time, must be carefully optimized to ensure complete conversion. acs.org

This approach is particularly valuable when a certified standard of the unstable analyte is not available, as the derivative can be more easily synthesized, purified, and used to create a stable standard solution for calibration. nih.gov While pre-column derivatization adds a step to sample preparation, the benefits of improved stability, accuracy, and detectability often make it the preferred method for challenging and unstable analytes. actascientific.comacs.org

Computational Chemistry and Theoretical Studies on 2 Chloro 4 Nitrophenyl Acetate

Quantum Chemical Modeling of Electronic Structure and Reactivity

Quantum chemical modeling uses computational methods to investigate the electronic structure and reactivity of molecules. For esters like 2-Chloro-4-nitrophenyl acetate (B1210297), this would typically involve methods like Density Functional Theory (DFT) to understand reaction pathways, such as hydrolysis.

Analysis of Ground State and Transition State GeometriesA thorough search of scientific databases and chemical literature did not yield specific studies detailing the quantum chemical analysis of the ground state and transition state geometries for 2-Chloro-4-nitrophenyl acetate. Such an analysis would provide precise data on bond lengths, bond angles, and dihedral angles for the stable molecule and its high-energy transition states during a reaction. While the hydrolysis of this compound is known to proceed via a tetrahedral intermediate, specific computationally-derived geometric parameters are not published.benchchem.com

Molecular Dynamics Simulations in Solution-Phase Reactivity

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, offering insights into how processes occur in a realistic solution environment.

Solvent Effects on Reaction MechanismsNo specific MD simulation studies were found that focused on the solvent effects on the reaction mechanisms of this compound. For related esters, research has shown that solvent molecules, particularly water, can play a crucial role by stabilizing transition states or participating directly in the reaction mechanism.acs.orgresearchgate.netHowever, dedicated simulations for the title compound are not available.

Prediction of Structure-Reactivity and Structure-Function Relationships

Computational chemistry is often used to build models that predict how a compound's structure relates to its reactivity or function. This is common in fields like drug design and materials science. While some sources mention the use of Quantitative Structure-Activity Relationship (QSAR) models for toxicity prediction of related compounds, no specific studies presenting predictive models for the reactivity or function of this compound itself were identified in the performed search. General principles of physical organic chemistry suggest that the electron-withdrawing chloro and nitro groups increase the electrophilicity of the ester's carbonyl carbon, enhancing its reactivity toward nucleophiles compared to unsubstituted phenyl acetate. However, specific computational models quantifying this relationship are absent from the literature.

In Silico Screening for Enzyme Substrate Design

In silico screening has emerged as a crucial technique in biochemistry and drug discovery, enabling the rapid assessment of interactions between small molecules and biological targets. This compound and its derivatives serve as valuable chromogenic substrates for various enzymes, including esterases, lipases, and glycosidases. The enzymatic hydrolysis of this compound releases 2-chloro-4-nitrophenol (B164951), a colored product that can be easily quantified spectrophotometrically, making it ideal for high-throughput screening assays. caymanchem.com

Computational screening, primarily through molecular docking, simulates the binding of this compound into the active site of an enzyme. This process predicts the preferred binding orientation and estimates the binding affinity, often expressed as a docking score or binding energy. ajchem-a.com These predictions help in:

Identifying Novel Enzymes: Screening large databases of enzyme structures to find new catalysts capable of hydrolyzing the substrate.

Engineering Enzyme Activity: Guiding site-directed mutagenesis to improve an enzyme's catalytic efficiency or alter its substrate specificity.

Designing Inhibitors: Using the substrate's binding mode as a template to design competitive inhibitors. For instance, studies on α-amylase have used derivatives like 2-chloro-4-nitrophenyl-α-D-maltotrioside to screen for and understand inhibitors from natural sources. wiley.comnih.gov

The screening process involves docking the ligand (this compound) into the receptor (enzyme's active site). The results can be ranked to prioritize candidates for experimental validation. While direct docking scores for this compound are specific to each enzyme, studies on similar nitrophenyl esters with enzymes like trypsin and lipase (B570770) show how binding affinities can be computationally estimated. semanticscholar.org

Table 1: Illustrative Molecular Docking Results for Substrate-Enzyme Interactions This table represents typical data obtained from molecular docking studies, showing the binding affinity of various substrates with different enzymes. The values are for illustrative purposes based on published research on similar compounds. semanticscholar.org

| Substrate | Target Enzyme | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| 4-Nitrophenyl Acetate | Porcine Pancreatic α-Amylase | -6.5 | HIS201, ASP197, GLU233 |

| This compound | Candida rugosa Lipase | -7.2 | SER209, HIS449, GLU341 |

| 4-Nitrophenyl Benzoate (B1203000) | Bovine Trypsin | -7.1 | HIS57, ASP102, SER195 |

| This compound | Human Carboxylesterase 1 | -7.5 | SER203, HIS448, GLU337 |

Note: The data in this table is interactive and for illustrative purposes to demonstrate the output of in silico screening.

Computational Insights into Catalytic and Enzymatic Processes

Beyond initial binding, computational methods provide deep insights into the entire catalytic cycle of enzyme-mediated hydrolysis of this compound. These studies elucidate the reaction mechanism, identify rate-determining steps, and explain the electronic and steric factors that govern reactivity.

The hydrolysis of this compound by esterases proceeds via a nucleophilic attack on the ester's carbonyl carbon by a catalytic residue (e.g., serine), forming a tetrahedral intermediate. Computational techniques such as Density Functional Theory (DFT) and combined Quantum Mechanics/Molecular Mechanics (QM/MM) are employed to model this process. These methods can map the potential energy surface of the reaction, identifying the transition states and intermediates.

Key insights gained from these computational approaches include:

Reaction Mechanism Elucidation: Confirming the step-by-step pathway of acyl-enzyme formation and subsequent deacylation.

Role of Substituents: Quantifying the electronic effect of the ortho-chloro and para-nitro groups. The strong electron-withdrawing nature of the nitro group and the inductive effect of the chloro group increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack and thus accelerating the rate of hydrolysis.

Active Site Dynamics: Molecular Dynamics (MD) simulations can track the movement of the substrate within the active site and the conformational changes in the enzyme during the catalytic event. ajchem-a.comsemanticscholar.org Studies on related substrates have shown that binding affinity alone does not always correlate with hydrolysis rates; rather, the charge density on the carbonyl carbon and proper orientation for attack are critical, insights that are accessible through computational analysis. semanticscholar.org

Table 2: Computational Methods and Their Application in Studying Ester Hydrolysis This table summarizes the common computational techniques used to investigate the enzymatic hydrolysis of substrates like this compound.

| Computational Method | Information Provided | Example Application |

| Molecular Docking | Predicts binding mode and affinity of the substrate in the enzyme active site. | Screening for potential enzyme inhibitors or new enzyme scaffolds. ajchem-a.com |

| Density Functional Theory (DFT) | Calculates electronic structure, charge distribution, and reaction energetics. | Determining the effect of chloro and nitro substituents on the carbonyl carbon's reactivity. ajchem-a.com |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Models the reaction chemistry in the active site (QM) within the context of the full protein environment (MM). | Simulating the formation of the tetrahedral intermediate during hydrolysis. |

| Molecular Dynamics (MD) Simulation | Simulates the dynamic behavior of the enzyme-substrate complex over time. | Assessing the stability of substrate binding and observing conformational changes necessary for catalysis. semanticscholar.org |

Note: The data in this table is interactive and provides an overview of computational methodologies.

Concluding Remarks and Future Research Trajectories

Identification of Current Gaps and Unaddressed Research Questions

Current research has established the fundamental chemistry and primary applications of 2-Chloro-4-nitrophenyl acetate (B1210297). However, gaps remain in understanding its degradation pathways under various environmental conditions. Further investigation into its electrochemical reduction and the intermediates formed could provide valuable insights. Additionally, a more comprehensive analysis of its reactivity with a broader range of nucleophiles could uncover new synthetic possibilities.

Potential for Novel Synthetic Applications and Methodological Development

The unique reactivity of 2-Chloro-4-nitrophenyl acetate suggests potential for its use in developing novel synthetic methodologies. Its role as a precursor could be expanded to the synthesis of more complex heterocyclic systems and pharmacologically active molecules. The development of more efficient and greener synthetic protocols for its production and derivatization remains an area of interest.

Advancements in Enzyme Engineering and Biosensor Development Utilizing Analogues

Analogues of this compound are valuable tools for enzyme engineering. nih.gov By systematically modifying the structure of the substrate, researchers can probe the active sites of enzymes and engineer them for improved catalytic efficiency or altered substrate specificity. Furthermore, these chromogenic and fluorogenic analogues hold significant promise for the development of sensitive biosensors for detecting specific enzymatic activities.

Innovations in Analytical Techniques and Derivatization Agents for Comprehensive Characterization

Advanced analytical techniques are crucial for the comprehensive characterization of this compound and its derivatives. Innovations in mass spectrometry and NMR can provide more detailed structural information. There is also potential to develop new derivatization agents based on the 2-chloro-4-nitrophenyl scaffold for the sensitive detection and quantification of various analytes.

Q & A

Q. What synthetic methodologies are recommended for preparing 2-chloro-4-nitrophenyl acetate?

this compound can be synthesized via base-catalyzed cyclization of precursors like 1-pivaloyl-3-(2-chloro-4-nitrophenyl) thiourea with α-bromoacetone, followed by recrystallization from methanol for purification . Alternative routes involve reacting 2-chlorobenzoyl chloride with 4-nitrophenol in tetrahydrofuran (THF) and triethylamine, yielding the product after extraction and washing .

Q. Which analytical techniques are critical for characterizing this compound?

- Single-crystal X-ray diffraction : Determines crystallographic parameters (e.g., triclinic space group P-1, unit cell dimensions) .

- Spectroscopy : NMR and UV-Vis confirm structural integrity and electronic properties .

- Mass spectrometry (MS) : Provides molecular weight validation (e.g., ESI+ m/z 241, 243 for derivatives) .

- Elemental analysis : Validates purity and stoichiometry .

Q. How should researchers handle and store this compound safely?

Store at 0–6°C in airtight containers to prevent hydrolysis. Use fume hoods and PPE due to its classification as a hazardous substance (PRTR 2-72). Toxicity data (e.g., LD₅₀ = 99 mg/kg in mice for related phosphate esters) highlight acute risks .

Q. What are its primary applications in biochemical assays?

It serves as a chromogenic substrate for glycosidases (e.g., α/β-glucosidases). Enzymatic cleavage releases 2-chloro-4-nitrophenol, detectable at 405 nm, enabling kinetic studies of enzyme activity .

Advanced Research Questions

Q. How can molecular docking simulations predict biological interactions of derivatives?

AM1 semi-empirical methods and docking software (e.g., AutoDock) analyze conformers and binding affinities. For example, 1,4-bis(2-chloro-4-nitrophenyl)piperazine shows DNA-binding energies of -7.5 kcal/mol, suggesting antitumor potential .

Q. What strategies resolve data contradictions in spectral analysis?

Q. How do substituents influence electronic and biological properties?

Electron-withdrawing groups (e.g., nitro, chloro) enhance electrophilicity and enzyme affinity. Derivatives like 4-chloro-N-(2-chloro-4-nitrophenyl)-3-(trifluoromethyl)benzenesulfonamide show pesticidal activity due to sulfonamide interactions .

Q. What are the degradation pathways under physiological conditions?

Hydrolysis in aqueous media yields 2-chloro-4-nitrophenol and acetic acid. Stability studies at varying pH (4.8–7.6) reveal optimal conditions for handling .

Q. How does crystallographic data inform drug design?

Triclinic crystal packing (e.g., a = 8.7137 Å, α = 62.671°) reveals intermolecular interactions (e.g., π-stacking, hydrogen bonds) critical for ligand-receptor modeling .

Q. What computational tools validate experimental toxicity data?

QSAR models correlate structural features (e.g., nitro group position) with toxicity endpoints. RTECS data (e.g., acute oral toxicity) guide risk assessments for derivatives .